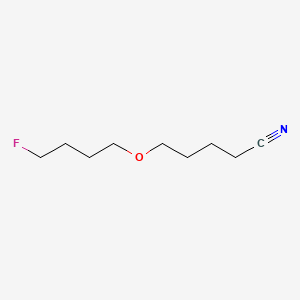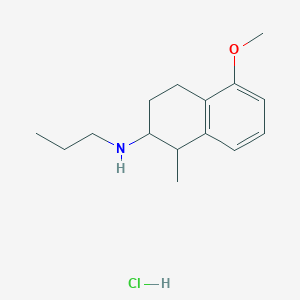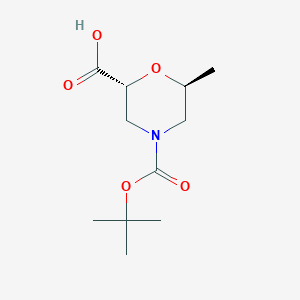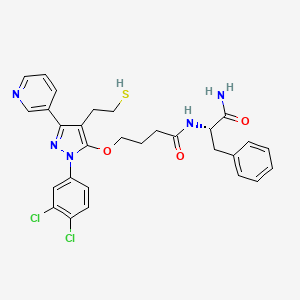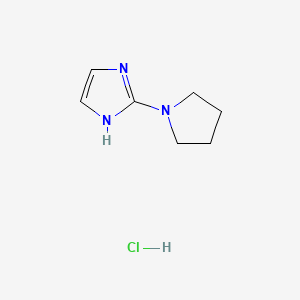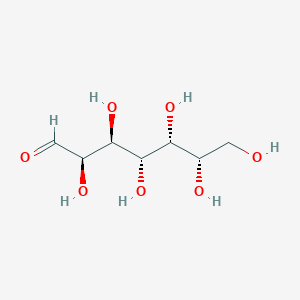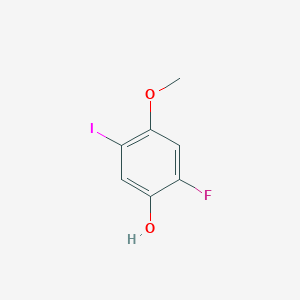
2-Fluoro-5-iodo-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-iodo-4-methoxyphenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of fluorine, iodine, and methoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-4-methoxyphenol typically involves multi-step organic reactions. One common method is the halogenation of a methoxyphenol precursor. The process may include:
Iodination: Introduction of an iodine atom to the phenol ring.
Fluorination: Introduction of a fluorine atom, often using reagents like Selectfluor.
Methoxylation: Introduction of a methoxy group, typically through methylation of a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodo-4-methoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Fluoro-5-iodo-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-4-methoxyphenol involves its interaction with molecular targets through its functional groups. The phenol group can form hydrogen bonds, while the halogen atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-iodo-5-methoxyphenol
- 2-Iodo-5-methoxyphenol
- 5-Fluoro-4-iodo-2-methoxyphenol
Uniqueness
2-Fluoro-5-iodo-4-methoxyphenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both fluorine and iodine atoms on the phenol ring can lead to unique electronic effects and steric interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6FIO2 |
|---|---|
Molecular Weight |
268.02 g/mol |
IUPAC Name |
2-fluoro-5-iodo-4-methoxyphenol |
InChI |
InChI=1S/C7H6FIO2/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3,10H,1H3 |
InChI Key |
DQWMIBBTPDQTPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



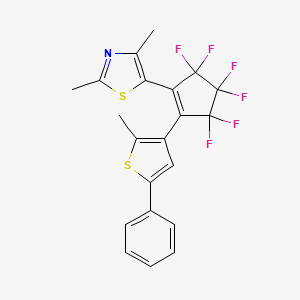
![Acetamide, N-[2-[3,5-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-2,2,2-trifluoro-N-(1-methylethyl)-](/img/structure/B12849855.png)


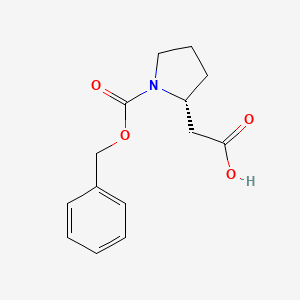
![2-(Bicyclo[2.2.1]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide](/img/structure/B12849873.png)
